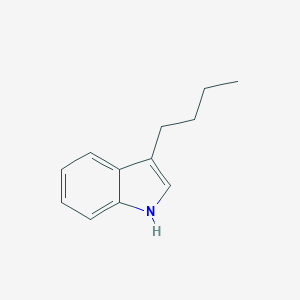
3-butyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butyl-1H-indole, also known as this compound, is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activities
The biological activities of 3-butyl-1H-indole have been investigated in several studies, highlighting its potential in medicinal chemistry.
Anticancer Activity
Research has indicated that indole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action: Indole compounds can interfere with various signaling pathways involved in cancer cell proliferation and survival. They may induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- Case Study: A study demonstrated that derivatives similar to this compound showed potent growth inhibition in various cancer cell lines, including breast and lung cancer cells .
Neuroprotective Effects
This compound has also been explored for its neuroprotective properties:
- Mechanism: It is hypothesized that the compound may exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
- Case Study: In animal models of Alzheimer's disease, treatment with indole derivatives improved cognitive functions and reduced markers of neuroinflammation .
Antimicrobial Properties
The antimicrobial potential of this compound has been recognized, with studies indicating activity against both Gram-positive and Gram-negative bacteria:
- Mechanism: The compound is believed to disrupt bacterial cell membranes and inhibit key metabolic pathways.
- Case Study: Preliminary studies suggested that similar indole-based compounds exhibited significant antimicrobial activity, making them candidates for further exploration in antibiotic development .
Therapeutic Potential
The therapeutic applications of this compound extend beyond cancer and neuroprotection:
- Anti-inflammatory Effects: Indoles have been shown to modulate inflammatory responses, suggesting their potential as anti-inflammatory agents.
- Other Applications: The compound may also find use in treating conditions related to metabolic syndrome due to its influence on lipid metabolism.
Propiedades
Número CAS |
17380-17-5 |
|---|---|
Fórmula molecular |
C12H15N |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
3-butyl-1H-indole |
InChI |
InChI=1S/C12H15N/c1-2-3-6-10-9-13-12-8-5-4-7-11(10)12/h4-5,7-9,13H,2-3,6H2,1H3 |
Clave InChI |
YSDBYSJVQSHFOE-UHFFFAOYSA-N |
SMILES |
CCCCC1=CNC2=CC=CC=C21 |
SMILES canónico |
CCCCC1=CNC2=CC=CC=C21 |
Sinónimos |
3-butyl-indole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















